

Application Notes & Protocols: High-Purity Recrystallization of Cyclopropyl(4-hydroxyphenyl)methanone

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Compound of Interest

Compound Name:	Cyclopropyl(4-hydroxyphenyl)methanone
CAS No.:	36116-18-4
Cat. No.:	B1268804

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Introduction: The Imperative for Purity

Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a key intermediate and building block in medicinal chemistry and materials science.[1][2] The presence of a cyclopropyl ketone moiety combined with a phenolic ring makes it a versatile scaffold for drug discovery. For its effective use in sensitive downstream applications, such as API synthesis or catalyst development, achieving exceptional purity is not merely a goal but a prerequisite. Impurities, even in trace amounts, can lead to unpredictable reaction kinetics, undesirable side products, and compromised biological activity.

Recrystallization is a powerful and scalable purification technique for solid compounds, predicated on the principle of differential solubility.[3] This guide provides a detailed exploration of recrystallization strategies tailored specifically for **Cyclopropyl(4-hydroxyphenyl)methanone**. It moves beyond simple instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols effectively.

Physicochemical Profile & Structural Considerations

Understanding the molecule's properties is fundamental to designing a successful purification strategy. The structure of **Cyclopropyl(4-hydroxyphenyl)methanone** features three key regions that dictate its solubility and behavior:

- The Phenolic Hydroxyl (-OH) Group: Capable of acting as a hydrogen bond donor and acceptor, this group imparts polarity and allows for solubility in protic solvents (e.g., alcohols).[4]
- The Ketone (C=O) Group: A polar moiety and hydrogen bond acceptor.
- The Cyclopropyl and Phenyl Rings: Largely nonpolar, contributing to solubility in organic solvents.

These combined features result in a molecule of intermediate polarity, making the choice of solvent a critical parameter.

Table 1: Physicochemical Properties of **Cyclopropyl(4-hydroxyphenyl)methanone**

Property	Value	Source(s)
CAS Number	36116-18-4	[1][5]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][6]
Molecular Weight	162.19 g/mol	[2][4]
Melting Point	105-107 °C	[1][4]
Appearance	Off-white to light beige solid	Inferred from similar compounds[7]

| pKa (Phenolic H) | 8.09 ± 0.15 (Predicted) |[4] |

The reported melting point of 105-107 °C serves as a crucial benchmark for purity. A successful recrystallization should yield crystals with a sharp melting point range falling within these

values.[8]

The Core Principle: Controlled Supersaturation

Recrystallization refines a compound by leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[8] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[9] As the hot, saturated solution cools, the solubility of the compound decreases, creating a supersaturated state. To regain equilibrium, the compound precipitates out of the solution, forming a crystal lattice. The slow, controlled formation of this lattice is selective and tends to exclude impurity molecules, which remain dissolved in the cold solvent (the mother liquor).[10]

Critical Consideration for Phenolic Compounds: The Charcoal Caveat

A common step in recrystallization to remove colored impurities is the addition of activated charcoal. However, this practice must be avoided for phenolic compounds like **Cyclopropyl(4-hydroxyphenyl)methanone**. Activated charcoal often contains residual ferric ions (Fe^{3+}) from its manufacturing process. Upon heating, these ions can chelate with the phenolic hydroxyl group, forming intensely colored complexes that introduce a new, difficult-to-remove impurity.[9] If colored impurities are present, alternative strategies such as selecting a different solvent system or performing multiple recrystallizations are recommended.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The success of any recrystallization hinges on the selection of an appropriate solvent. This protocol outlines a small-scale method to efficiently screen potential candidates.

Objective: To identify a solvent that dissolves **Cyclopropyl(4-hydroxyphenyl)methanone** when hot but has low solubility when cold.

Materials:

- Crude **Cyclopropyl(4-hydroxyphenyl)methanone** (~20-30 mg per test)

- Small test tubes or vials
- Heating block or water bath
- Ice bath
- Candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane/Hexane)

Procedure:

- Place ~25 mg of the crude solid into a test tube.
- Add the candidate solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility. If it dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent system.
- If the solid is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, place the test tube in an ice bath for 15-20 minutes.
- Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

Table 2: Solvent Screening Observation Log (Example)

Solvent	Solubility (Cold)	Solubility (Hot)	Crystal Formation on Cooling	Assessment
Water	Insoluble	Insoluble	None	Unsuitable
Ethanol	Sparingly Soluble	Very Soluble	Some crystals, high loss	Possible, but recovery may be low
Isopropanol	Sparingly Soluble	Soluble	Good crystal formation	Good Candidate
Toluene	Sparingly Soluble	Soluble	Good crystal formation	Good Candidate

| Heptane | Insoluble | Sparingly Soluble | Poor dissolution | Unsuitable alone; potential anti-solvent |

Diagram 1: Solvent Selection Workflow

```
// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node
[fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; decision_node [fillcolor="#FBBC05",
fontcolor="#202124", shape=diamond, width=2.5, height=1]; end_node [fillcolor="#34A853",
fontcolor="#FFFFFF", shape=box, style="rounded, filled"]; bad_end_node [fillcolor="#EA4335",
fontcolor="#FFFFFF", shape=box, style="rounded, filled"];
```

```
// Nodes start [label="Start: Crude Solid", class="start_node"]; screen [label="Screen Solvents
(Protocol 1)", class="process_node"]; check_sol [label="Find a solvent with\nhigh solubility hot
&\nlow solubility cold?", class="decision_node"]; single_solvent [label="Proceed with\nSingle-
Solvent Recrystallization\n(Protocol 2)", class="end_node"]; no_single [label="No suitable
single solvent found", class="process_node"]; check_pair [label="Find a miscible pair
where:\nSolvent A: Solute is very soluble\nSolvent B: Solute is insoluble?",
class="decision_node"]; mixed_solvent [label="Proceed with\nMixed-Solvent
Recrystallization\n(Protocol 3)", class="end_node"]; rescreen [label="Re-evaluate solvent
choices\nor consider other\npurification methods", class="bad_end_node"];
```

```
// Connections start -> screen; screen -> check_sol; check_sol -> single_solvent [label=" Yes"];  
check_sol -> no_single [label="No "]; no_single -> check_pair; check_pair -> mixed_solvent  
[label=" Yes"]; check_pair -> rescreen [label="No "]; }
```

Caption: A generalized workflow for solid compound purification via recrystallization.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Problem	Probable Cause(s)	Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)	The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.	Reheat the solution to dissolve the oil, add a small amount of additional solvent, and ensure a slower cooling rate. Consider a lower-boiling point solvent.
No Crystals Form	Too much solvent was used; the solution is not supersaturated. The compound is very soluble even at low temperatures.	Boil off some of the solvent to increase the concentration and attempt cooling again. If that fails, an anti-solvent may be required (switch to Protocol 3).
Crystallization Starts Too Early (e.g., during hot filtration)	The solution cooled prematurely. The apparatus was not sufficiently pre-heated.	Add a slight excess of hot solvent before filtration. Use pre-heated glassware (funnel, receiving flask) for the filtration step.
Very Low Recovery/Yield	Too much solvent was used initially. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent.	Optimize the initial solvent volume. Ensure the wash solvent is ice-cold. Cool the mother liquor for a longer period in the ice bath.

| Poor Purity/Off-Color | Cooling was too rapid, trapping impurities. An inappropriate solvent was chosen that doesn't effectively exclude the impurity. | Ensure slow, undisturbed cooling. Re-recrystallize the product, potentially using a different solvent system. Avoid charcoal. [9]

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